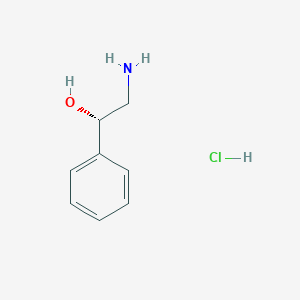

(S)-2-Amino-1-phenylethanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-Amino-1-phenylethanol hydrochloride” is a compound that contains a hydrochloride group. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base . The hydrochloride group can improve the water solubility of amines, which can be desirable for substances used in medications .

科学的研究の応用

Spectroscopic Analysis and Molecular Structure

(S)-2-Amino-1-phenylethanol hydrochloride has been the subject of various spectroscopic studies. Infrared ion dip spectroscopy revealed the molecule's conformational landscapes, emphasizing the role of intramolecular hydrogen bonds in stabilizing its structure. The molecule's ability to form cyclic hydrogen-bonded structures when complexed with water was also noted, illustrating its potential in forming intricate molecular arrangements (Graham et al., 1999). Additionally, a comprehensive spectroscopic study, including FT-IR, FT-Raman, NMR, UV analysis, and molecular docking studies, highlighted the molecule's versatile interactions and its potential as an antibacterial agent against Bacteroides fragilis (Subashini & Periandy, 2016).

Synthetic Applications

The compound's enantioselective synthesis methods were developed, underscoring its importance in producing chiral molecules. These methods involve oxazaborolidine-catalyzed borane reduction and hydrogenation using a chiral ruthenium complex, showcasing the molecule's versatility in organic synthesis (Tanielyan et al., 2006). The compound's application in asymmetric Michael addition reactions further underlines its utility in synthesizing optically active compounds, playing a crucial role in the synthesis of complex molecules (Prabagaran & Sundararajan, 2002).

Metabolic Engineering and Biotechnological Applications

Metabolic engineering efforts to improve the de novo production of 2-phenylethanol in Saccharomyces cerevisiae highlight the compound's significance in biotechnological applications, particularly in the fragrance industry. The modifications in central carbon metabolism to optimize the yield of 2-phenylethanol from glucose are a testament to the molecule's economic and industrial potential (Hassing et al., 2019).

特性

IUPAC Name |

(1S)-2-amino-1-phenylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYDEDCMIQAOCT-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-1-phenylethanol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2822010.png)

![(Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2822015.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2822016.png)

![N-(2-methoxyphenethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2822017.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-fluorophenyl)amino)formamide](/img/structure/B2822019.png)

![furan-2-yl-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2822027.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2822029.png)